molecular formula C26H22N2O4 B13577491 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid

Cat. No.: B13577491
M. Wt: 426.5 g/mol
InChI Key: ARVYMSGJFOTGAQ-UHFFFAOYSA-N
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Description

This compound features a fluorenylmethyloxycarbonyl (Fmoc) group attached via an ethylamine linker to a 1H-indole scaffold with a carboxylic acid substituent at the 7-position. The Fmoc group is widely used in peptide synthesis as a temporary amine-protecting group, cleavable under basic conditions (e.g., piperidine).

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1H-indole-7-carboxylic acid

InChI

InChI=1S/C26H22N2O4/c29-25(30)22-11-5-10-17-16(14-28-24(17)22)12-13-27-26(31)32-15-23-20-8-3-1-6-18(20)19-7-2-4-9-21(19)23/h1-11,14,23,28H,12-13,15H2,(H,27,31)(H,29,30)

InChI Key

ARVYMSGJFOTGAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CNC5=C4C=CC=C5C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe reaction conditions often involve the use of organic solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling. The use of high-throughput techniques and optimized reaction conditions ensures the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, oxindoles, and deprotected amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. This ensures the accurate assembly of peptide chains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous Fmoc-protected indole derivatives and related structures, focusing on structural features , physicochemical properties , and applications .

Substituent Variations on the Indole Core

Compound Name Key Structural Features Molecular Weight Key Differences Applications
3-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid Fmoc-ethylamine linker, 7-carboxylic acid, unprotected indole (1H) ~448.45 g/mol (C26H20N2O5) Reference compound with polar carboxylic acid SPPS, bioactive molecule synthesis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid () Boc-protected indole nitrogen, 7-chloro substituent, propanoic acid linker 561.02 g/mol (C31H29ClN2O6) Increased lipophilicity (Cl), Boc protection requires acidic deprotection Stabilized intermediates for peptide synthesis
2-cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid () Cyclohexyl substituent, acetic acid linker 379.46 g/mol (C23H25NO4) Steric bulk from cyclohexyl group may hinder coupling efficiency Specialty SPPS for hydrophobic peptide regions
  • Impact of Substituents :
    • The 7-carboxylic acid in the target compound enhances aqueous solubility compared to 7-chloro () or cyclohexyl () analogs.
    • Boc protection () increases stability under basic conditions but necessitates acidic cleavage, limiting compatibility with acid-sensitive substrates .

Functional Group Modifications

Compound Name Functional Groups Key Properties
Fmoc-L-Dap(NBSD)-OH () Selenadiazolyl fluorophore, Fmoc-protected diaminopropionic acid Fluorescent labeling, redox-sensitive probes
Fmoc-PNA-G(Bhoc)-OH () Peptide nucleic acid (PNA) backbone, benzhydryloxycarbonyl (Bhoc) protection PNA synthesis for antisense therapies
3-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylic acid Carboxylic acid, no fluorophore Standard SPPS, non-fluorescent applications
  • Key Differences: The target compound lacks fluorogenic tags (e.g., selenadiazolyl in ), making it less suited for tracking but more versatile in general synthesis. Compared to PNA monomers (), the indole-carboxylic acid structure is smaller and more flexible, favoring traditional peptide elongation over nucleic acid analog synthesis.

Solubility and Stability

  • Solubility : The carboxylic acid group in the target compound improves solubility in polar solvents (e.g., DMF, aqueous buffers) versus esters (e.g., methyl ester in ) or halogenated analogs () .
  • Stability : Fmoc cleavage requires mild bases (e.g., 20% piperidine), while Boc () and Bhoc () groups demand stronger acids (e.g., TFA), affecting orthogonal protection strategies.

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